![molecular formula C19H24O6 B128630 双[4-(2,3-二羟基丙氧基)苯基]甲烷 CAS No. 72406-26-9](/img/structure/B128630.png)

双[4-(2,3-二羟基丙氧基)苯基]甲烷

描述

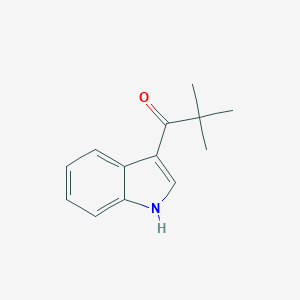

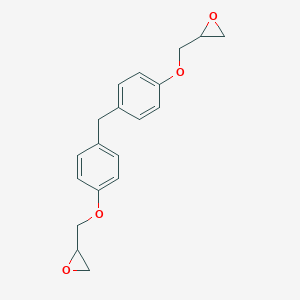

Bis[4-(2,3-dihydroxypropoxy)phenyl]methane, also known as Bisphenol F bis(2,3-dihydroxypropyl) ether, is a chemical compound with the molecular formula C19H24O6 . It has a molecular weight of 348.4 g/mol . This compound is used as a standard for determining the release of toxic monomers from polymers .

Molecular Structure Analysis

The IUPAC name for Bis[4-(2,3-dihydroxypropoxy)phenyl]methane is 3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol . The InChI string is InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 . The Canonical SMILES string is C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O .

Physical And Chemical Properties Analysis

Bis[4-(2,3-dihydroxypropoxy)phenyl]methane has a molecular weight of 348.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 10 . The Exact Mass and Monoisotopic Mass of the compound is 348.15728848 g/mol .

科学研究应用

Analytical Chemistry

Bisphenol F bis(2,3-dihydroxypropyl) ether serves as an analytical reference standard in chromatography techniques. It’s used for the quantification of analytes in canned food and beverages, as well as water-based food stimulants . Its role in analytical chemistry is crucial for ensuring the safety and compliance of food packaging materials.

Food Industry

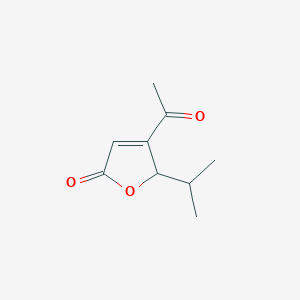

In the food industry, this compound is significant as it is a hydrolyzed derivative of bisphenol F-diglycidyl ether (BFDGE). When the internal coating of food storage cans containing BFDGE comes into contact with aqueous and acidic foodstuffs, Bisphenol F bis(2,3-dihydroxypropyl) ether is produced . It’s essential for studying the migration of substances from packaging to food items.

Material Science

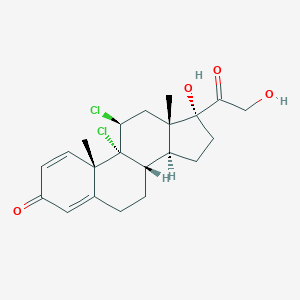

This compound is utilized in material science, particularly in the synthesis of organosol resins . It helps prevent thermal degradation of polymers and is a byproduct during the removal of hydrochloric acid in organosol resin, resulting in a chlorinated compound . Its study aids in developing more stable and durable materials.

Environmental Science

Bisphenol F bis(2,3-dihydroxypropyl) ether’s role in environmental science is linked to its presence in coatings of food storage cans. Research in this field focuses on the environmental impact of such compounds, especially when they leach into foodstuffs and subsequently enter the ecosystem .

Cosmetics

In cosmetics, Bisphenol F bis(2,3-dihydroxypropyl) ether may be involved in the formulation of products or serve as a reference standard for quality control. The safety of such compounds is of particular interest due to direct skin contact .

作用机制

Target of Action

It is a derivative of bisphenol f diglycidyl ether (bfdge), which suggests that it may interact with similar biological targets .

Mode of Action

As a derivative of BFDGE, it may share similar interactions with its targets .

Result of Action

As a derivative of BFDGE, it may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisphenol F bis(2,3-dihydroxypropyl) ether. For instance, it is produced when the internal coating of a food storage can, containing BFDGE, comes into contact with aqueous and acidic foodstuffs . This suggests that the compound’s action can be influenced by the acidity and water content of its environment.

属性

IUPAC Name |

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJRHUPDMVWBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398013 | |

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72406-26-9 | |

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions Bisphenol F bis(2,3-dihydroxypropyl) ether is less cytotoxic than its parent compound, BFDGE. What might explain this difference in toxicity?

A1: The study suggests that the reduced cytotoxicity of Bisphenol F bis(2,3-dihydroxypropyl) ether compared to BFDGE could be attributed to the structural changes introduced by hydroxylation. [] The addition of hydroxyl groups (-OH) to the molecule might alter its reactivity, binding affinity to cellular targets, and metabolic pathways, ultimately leading to lower toxicity. Further research is needed to understand the precise mechanisms underlying this difference.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)

![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)